Chemical properties of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
Chemical properties of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
This guide provides an in-depth technical analysis of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline , a highly specialized poly-substituted aromatic building block. This molecule is critical in the development of next-generation agrochemicals (herbicides/fungicides) and pharmaceuticals (kinase inhibitors), where the unique combination of steric bulk, lipophilicity, and orthogonal reactivity is required.
[1][2]
Executive Summary
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline (CAS: 1805185-74-3) represents a class of "privileged scaffolds" in medicinal chemistry. Its value lies in its dense functionalization :
-
Orthogonal Halogen Handles : The presence of both bromine (C2) and chlorine (C6) allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
-
Lipophilic Electronic Modulation : The trifluoromethoxy (-OCF
) group at C3 provides strong electron-withdrawing character ( ) and high lipophilicity ( ), enhancing metabolic stability and membrane permeability of downstream targets. -
Steric Locking : The 2,6-disubstitution pattern forces the aniline nitrogen out of planarity or locks the conformation of N-arylated products, a critical feature for atropoisomeric drugs or rigidifying enzyme inhibitors.
Chemical Identity & Physical Properties[3][4]
| Property | Data / Description |
| IUPAC Name | 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline |
| CAS Number | 1805185-74-3 |
| Molecular Formula | C |
| Molecular Weight | 290.47 g/mol |
| Appearance | Off-white to pale brown crystalline solid (typical) |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| pKa (Conjugate Acid) | ~1.5 - 2.0 (Estimated).[1] The amino group is weakly basic due to the electron-withdrawing inductive effects of -Br, -Cl, and -OCF |
| LogP | ~3.5 (Predicted). Highly lipophilic due to halogen and fluoroalkoxy content. |
Molecular Architecture & Electronic Analysis
The reactivity of this molecule is governed by the interplay of its substituents.[2][3]
-
The Amino Group (C1) : Sterically crowded by the flanking Br and Cl atoms. Nucleophilicity is reduced, making amide coupling or S
Ar reactions slower than in unsubstituted anilines. -
The Bromine (C2) : The most reactive site for oxidative addition. It is activated for Pd-catalyzed coupling relative to the chlorine.
-
The Chlorine (C6) : Less reactive than bromine. It serves as a "secondary handle" or a permanent steric blocker in the final molecule.
-
The Trifluoromethoxy Group (C3) : Positioned meta to the amine (electronically) but ortho to the bromine. It deactivates the ring toward electrophilic attack but stabilizes the molecule against metabolic oxidation at the C3 position.
Visualization: Electronic & Steric Map
Figure 1: Functional map highlighting the steric environment and reactivity hierarchy of the substituents.
Synthesis Strategies
Direct halogenation of 3-(trifluoromethoxy)aniline is challenging due to regioselectivity issues (the para-position C4 is electronically favored). A robust synthesis typically requires a directed approach or a specific precursor.
Recommended Retrosynthetic Pathway
The most reliable route involves the bromination of a pre-chlorinated precursor or the reduction of a nitro-benzene derivative .
Pathway A: Bromination of 2-Chloro-5-(trifluoromethoxy)aniline
This pathway leverages the ortho-directing power of the amino group.
-
Precursor : 2-Chloro-5-(trifluoromethoxy)aniline.
-
Reagent : N-Bromosuccinimide (NBS) in DMF or CH
CN. -
Regiochemistry : The amino group directs incoming electrophiles to positions ortho (C6) and para (C4).[2]
-
Challenge: C4 is less hindered.
-
Solution: Controlled temperature (0°C) and stoichiometric control can favor the C6 (ortho) product if C4 is blocked or if the specific electronic harmonics favor the "pocket" between NH
and OCF . However, separation from the C4-isomer is often required.
-
Pathway B: Nitration-Reduction (Industrial Route)
-
Start : 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene (if available)
Nitration Reduction. -
Start : 2-Bromo-6-chlorobenzoic acid
Curtius Rearrangement (to install amine) (Difficult to install OCF3 late-stage).
Experimental Protocol: Bromination (Conceptual)
Note: This protocol is adapted from standard haloaniline synthesis methodologies [1].
-
Dissolution : Dissolve 1.0 eq of 2-Chloro-5-(trifluoromethoxy)aniline in anhydrous DMF (0.5 M).
-
Addition : Cool to 0°C. Add 1.05 eq of NBS portion-wise over 30 minutes to suppress poly-bromination.
-
Reaction : Stir at 0°C for 2 hours, then warm to RT. Monitor by LC-MS for the appearance of the +79/81 mass shift.
-
Workup : Dilute with water, extract with EtOAc. Wash with brine.
-
Purification : Silica gel chromatography (Hexanes/EtOAc gradient). The 2,6-disubstituted product usually elutes before the 2,4-isomer due to twisting of the nitro group/amine reducing polarity.
Reactivity & Applications
The core value of this molecule is its ability to undergo site-selective metal-catalyzed cross-coupling .
Chemoselective Cross-Coupling Workflow
Researchers can exploit the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).
-
Step 1: Selective C2-Functionalization
-
Reaction : Suzuki-Miyaura Coupling.
-
Catalyst : Pd(PPh
) or Pd(dppf)Cl . -
Conditions : Mild base (Na
CO ), 60-80°C. -
Outcome : The Bromine at C2 reacts; the Chlorine at C6 remains intact.
-
-
Step 2: C6-Functionalization (Optional)
-
Reaction : Buchwald-Hartwig Amination or second Suzuki coupling.
-
Catalyst : Second generation Buchwald precatalysts (e.g., XPhos Pd G2).
-
Conditions : Stronger base (NaOtBu), higher temperature (100°C+).
-
Outcome : Substitution of the Chlorine.
-
Visualization: Chemoselective Workflow
Figure 2: Sequential functionalization strategy exploiting the reactivity gap between Br and Cl.
Applications in Drug Discovery[8]
-
Bioisosteres : The -OCF
group is often used as a lipophilic, metabolically stable replacement for a methyl or methoxy group. -
Conformational Control : The 2,6-disubstitution forces the aniline ring to be perpendicular to any amide or urea linkage formed at N1. This "atropoisomeric locking" is crucial for binding to restricted pockets in kinases (e.g., MEK, B-Raf inhibitors).
Handling & Safety (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood.[4] Wear N95/P100 respirator if handling powder. |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage. | Wear nitrile gloves and safety glasses. |
| STOT-SE | May cause respiratory irritation. | Avoid dust generation. |
| Stability | Stable under standard conditions. Light sensitive (slow debromination). | Store in amber vials at 2-8°C. |
Disposal : Halogenated organic waste. Do not mix with strong oxidizers.
References
-
BenchChem . Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Analogous halogenation protocols). Retrieved from .
-
Organic Syntheses . Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).[5] Org. Synth. 2008 , 85, 219. (Demonstrates regioselectivity principles in trifluoromethyl anilines).
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 94059, 2-Bromo-6-(trifluoromethyl)aniline. (Safety and property data for homologous structures). Retrieved from .
-
Aaron Chemicals . Product Catalog: 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline (CAS 1805185-74-3).[6][7] (Commercial availability verification). Retrieved from .[6][7]
Sources
- 1. 2-Bromo-6-(trifluoromethyl)aniline | C7H5BrF3N | CID 94059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1805185-74-3 | 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline [aaronchem.com]
- 7. 1805185-74-3 | 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline [aaronchem.com]
